Ethane-1,2-disulfonyl dichloride
Description
Structure
3D Structure
Properties
IUPAC Name |
ethane-1,2-disulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O4S2/c3-9(5,6)1-2-10(4,7)8/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHMNTYGRQBMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethane-1,2-disulfonyl Dichloride: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethane-1,2-disulfonyl dichloride (CAS No: 31469-08-6) is a bifunctional electrophilic reagent of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring two highly reactive sulfonyl chloride moieties separated by a flexible ethane bridge, makes it a versatile building block for the construction of a diverse array of molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its utility in pharmaceutical and materials science research.
Core Chemical and Physical Properties
This compound is a solid, typically appearing as a powder.[3] While specific melting and boiling points are not consistently reported in the literature, its physical state at room temperature suggests a relatively high melting point for a molecule of its size.[1] It is crucial to handle this compound in a dry, well-ventilated area due to its reactivity with moisture.[3]
| Property | Value | Source |
| CAS Number | 31469-08-6 | [1][4] |
| Molecular Formula | C₂H₄Cl₂O₄S₂ | [2] |
| Molecular Weight | 227.1 g/mol | [2][3] |
| Physical Form | Powder | [3] |
| Synonyms | 1,2-Ethanedisulfonyl dichloride, Ethane-1,2-di(sulfonyl chloride) | [1][4] |
Spectroscopic Characterization
Accurate characterization of this compound is paramount for its effective use in synthesis. The following spectroscopic data are predicted based on the analysis of its functional groups and structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, exhibiting a single peak corresponding to the four equivalent protons of the ethane backbone. The strong electron-withdrawing effect of the two sulfonyl chloride groups would shift this peak significantly downfield, likely appearing as a singlet in the range of 3.5-4.0 ppm (in CDCl₃).
-
¹³C NMR: The carbon NMR spectrum would also be straightforward, showing a single resonance for the two equivalent carbons of the ethane bridge. This signal is anticipated to appear in the range of 50-60 ppm, deshielded by the adjacent sulfonyl chloride groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the characteristic strong absorptions of the sulfonyl chloride functional groups. Key expected peaks include:
-
S=O Asymmetric Stretch: 1370-1410 cm⁻¹
-
S=O Symmetric Stretch: 1166-1204 cm⁻¹
-
S-Cl Stretch: 500-600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak (M⁺) at m/z 227, with characteristic isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and two sulfur atoms (³²S, ³³S, and ³⁴S).[5]
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, it can be prepared through established methods for converting sulfonic acids into sulfonyl chlorides. A plausible and common approach involves the chlorination of 1,2-ethanedisulfonic acid.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the high electrophilicity of the sulfur atoms in the sulfonyl chloride groups, making them susceptible to nucleophilic attack. This bifunctionality allows it to act as a versatile cross-linking agent and a key component in the synthesis of various linear and cyclic sulfonamides.
Reactions with Amines: Formation of Disulfonamides
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N,N'-disubstituted-ethane-1,2-disulfonamides. These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The general reaction mechanism involves a nucleophilic attack of the amine on the sulfonyl chloride, followed by the elimination of a chloride ion.
Caption: General reaction scheme for the synthesis of N,N'-dialkyl-ethane-1,2-disulfonamides.
Experimental Protocol: Synthesis of a N,N'-Disubstituted-ethane-1,2-disulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: Cool the solution to 0 °C using an ice bath. To this, add a solution of the primary amine (2.2 eq.) and triethylamine (2.5 eq.) in the same solvent dropwise over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure N,N'-disubstituted-ethane-1,2-disulfonamide.
Synthesis of Heterocyclic Compounds
The two reactive sulfonyl chloride groups make this compound an excellent precursor for the synthesis of sulfur-containing heterocyclic compounds, such as thiadiazine-1,1-dioxides. These ring systems are of interest in medicinal chemistry due to their diverse biological activities. The reaction with a suitable bifunctional nucleophile can lead to the formation of a six-membered ring.
Applications in Drug Development and Materials Science
-
Drug Modification: this compound has been explored for the modification of existing drug molecules, such as mifepristone, to alter their physicochemical properties like solubility and to develop targeted drug delivery systems.[3]
-
Cross-linking Agent: In polymer chemistry, it can be employed as a cross-linking agent. The formation of covalent bonds between polymer chains through the disulfonamide linkages can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the resulting material.[6]
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and alcohols.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile bifunctional reagent with significant potential in organic synthesis. Its ability to readily react with nucleophiles to form stable sulfonamide linkages makes it a key building block for the creation of complex molecules, including novel drug candidates and advanced polymer materials. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.
References
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- Singh, P., et al. (2018). Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. RSC Advances, 8(64), 36685-36691.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). 1,1-Ethanedisulfonyl Chloride|C2H4Cl2O4S2.
- MDPI. (2020, November 28).
- RSC Publishing. (2018). Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. RSC Advances, 8, 36685-36691.
- PubChem. (n.d.). This compound.
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- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET.
- Merck. (n.d.). SAFETY DATA SHEET.
- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.
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- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of ethane C2H6 CH3CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethane image diagram.
- American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179.
- Sigma-Aldrich. (n.d.). Crosslinking Agents.
- Google Patents. (n.d.). CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate.
- TSI Journals. (n.d.). EFFECT OF CROSSLINKING AGENTS ON MORPHOLOGY AND MECHANICAL PROPERTIES OF ETHYLENE PROPYLENE DIENE MONOMER / POLY VINYL CHLORIDE.
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An In-Depth Technical Guide to Ethane-1,2-disulfonyl Dichloride (CAS 31469-08-6): A Bifunctional Reagent for Synthesis and Discovery
This document provides a comprehensive technical overview of Ethane-1,2-disulfonyl dichloride, a versatile bifunctional reagent. Intended for researchers, chemists, and professionals in drug development and materials science, this guide delves into the compound's fundamental properties, synthesis, reactivity, and key applications, grounding theoretical principles in practical, field-proven insights.
Introduction: The Architectural Versatility of a Bis-Electrophile
This compound (CAS 31469-08-6) is a highly reactive organic compound distinguished by the presence of two sulfonyl chloride (-SO₂Cl) functional groups attached to an ethane backbone.[1] This symmetrical, bifunctional nature makes it an invaluable building block in synthetic chemistry. The sulfonyl chloride moieties are potent electrophiles and excellent leaving groups, enabling the molecule to readily react with a wide array of nucleophiles.[1] This reactivity is the cornerstone of its utility, allowing for the precise construction of complex molecular architectures, from novel sulfonamide-based drug candidates to cross-linked polymer networks with enhanced physical properties.[1][2] This guide will explore the synthesis of this reagent, its characteristic reactions, and its strategic deployment in both medicinal chemistry and materials science.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical properties is critical for its effective use in experimental design. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 31469-08-6 | [3][4][5] |
| Molecular Formula | C₂H₄Cl₂O₄S₂ | [3][4][6] |
| Molecular Weight | 227.1 g/mol | [1][4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | Ethane-1,2-di(sulfonyl chloride), 1,2-Ethanedisulfonyl dichloride | [3][4][7] |
| Physical Form | Powder | [5] |
| InChIKey | VRHMNTYGRQBMGR-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | C(CS(=O)(=O)Cl)S(=O)(=O)Cl | [3][4] |
| Storage Conditions | Inert atmosphere, 2-8°C, keep in a dry, well-ventilated place | [5][6] |
Synthesis and Purification: Forging the Reactive Intermediate
The most direct and common synthetic pathway to this compound involves the chlorination of its corresponding sulfonic acid, Ethane-1,2-disulfonic acid (CAS 110-04-3).[3] The choice of chlorinating agent is critical; reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation, converting the hydroxyl groups of the sulfonic acid into the highly reactive sulfonyl chloride functionalities.
The causality behind this choice lies in the mechanism: the sulfonic acid's oxygen atom attacks the electrophilic center of the chlorinating agent (e.g., sulfur in SOCl₂), leading to the formation of a good leaving group, which is subsequently displaced by a chloride ion. Performing the reaction under an inert atmosphere is paramount to prevent the hydrolysis of the product, as sulfonyl chlorides are notoriously sensitive to moisture.[1]
Experimental Protocol: Synthesis from Ethane-1,2-disulfonic Acid
This protocol outlines a representative procedure for the laboratory-scale synthesis of this compound.
Step 1: Reaction Setup
-
Equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Charge the flask with Ethane-1,2-disulfonic acid (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (EDC).[8][9] EDC is preferred as it is relatively inert and swells many starting materials, aiding reaction kinetics.[8]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
Step 2: Addition of Chlorinating Agent
-
Slowly add thionyl chloride (SOCl₂) (≥2.2 eq) to the flask via the dropping funnel at room temperature with vigorous stirring. An excess is used to ensure complete conversion.
-
An exotherm and gas evolution (HCl, SO₂) will be observed. Control the addition rate to maintain a manageable reaction temperature.
Step 3: Reaction and Work-up
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until gas evolution ceases and the reaction appears complete by TLC or other monitoring.
-
Allow the mixture to cool to room temperature.
-
Carefully remove the excess SOCl₂ and solvent under reduced pressure.
Step 4: Purification
-
The crude product can be purified by recrystallization from a non-polar solvent (e.g., hexane) or by vacuum distillation if thermally stable. The solid powder form suggests recrystallization is a viable method.[5]
Caption: Workflow: Synthesis of this compound.
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the high electrophilicity of the sulfur atoms within the two sulfonyl chloride groups. These sulfur centers are readily attacked by nucleophiles in a classic nucleophilic substitution reaction.[10]
The reaction with primary or secondary amines is of particular importance.[11] The mechanism proceeds via an initial nucleophilic attack of the amine's lone pair of electrons on the sulfur atom, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, a very good leaving group, and subsequent deprotonation of the nitrogen atom (typically by a non-nucleophilic base or a second equivalent of the amine) to yield the stable sulfonamide product and a hydrochloride salt.[1][10]
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Ethane-1,2-disulfonyl dichloride reactivity and stability
Reactivity, Stability, and Application Protocols
Executive Summary & Core Identity
Ethane-1,2-disulfonyl dichloride (CAS: 31469-08-6) is a potent, homobifunctional electrophile used primarily as a molecular staple in medicinal chemistry and a cross-linking agent in structural biology.[1] Unlike its carboxylic acid analog (succinyl chloride), the sulfonyl chloride moieties provide a distinct reactivity profile characterized by high electrophilicity at the sulfur atom, yielding sulfonamides that are chemically robust and metabolically stable.
This guide details the physicochemical properties, mechanistic reactivity, and handling protocols required to utilize this reagent effectively, minimizing the common pitfalls of hydrolysis and oligomerization.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 31469-08-6 |
| Molecular Formula | |
| Molecular Weight | 227.09 g/mol |
| Physical State | Crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, THF, Acetonitrile; Decomposes in water |
| Storage | Inert atmosphere ( |
Mechanistic Reactivity
The utility of this compound stems from the high electrophilicity of the hexavalent sulfur atoms. The reactivity is governed by the inductive withdrawal of the two oxygen atoms and the good leaving group ability of the chloride ion.
The Electrophilic Center
The reaction at the sulfonyl center generally proceeds via an
-
Nucleophilic Attack: A nucleophile (amine, alcohol, water) attacks the sulfur atom.
-
Transition State: The sulfur atom expands its coordination sphere temporarily.
-
Chloride Expulsion: The
ion is ejected, restoring the tetrahedral geometry.
Competing Pathways: Aminolysis vs. Hydrolysis
The primary challenge in using this reagent is the competition between the desired aminolysis (forming sulfonamides) and rapid hydrolysis (forming sulfonic acids).
-
Aminolysis (Desired): In the presence of primary or secondary amines, the reagent forms stable sulfonamide bonds (
). This bond is highly resistant to hydrolysis and enzymatic cleavage. -
Hydrolysis (Undesired): In the presence of moisture, the chloride is displaced by water, generating ethane-1,2-disulfonic acid (
) and HCl. This reaction is autocatalytic; the generated HCl can protonate amines, rendering them non-nucleophilic, further stalling the desired reaction.
Visualization: Reaction Divergence
The following diagram illustrates the kinetic competition between the productive and destructive pathways.
Caption: Kinetic competition between aminolysis (green path) and hydrolysis (red path). Note the feedback loop where HCl byproduct deactivates the amine nucleophile.
Stability & Storage Protocols
This compound is hygroscopic and corrosive . Improper storage leads to the formation of a viscous, acidic sludge due to hydrolysis.
Degradation Markers
-
Visual Change: Transition from a white crystalline solid/clear oil to a cloudy, fuming liquid indicates hydrolysis.
-
Acidity: A significant drop in pH when a small aliquot is dissolved in water indicates high free acid content.
Storage Standard Operating Procedure (SOP)
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Temperature: Maintain at 2–8°C. While stable at room temperature for short periods, cold storage retards hydrolysis from trace moisture.
-
Container: Use glass vials with Teflon-lined caps. Avoid metal containers due to corrosion risk.
-
Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.
Experimental Protocols
General Procedure for Bis-Sulfonylation (Cross-linking)
This protocol describes the reaction of this compound with a primary amine (e.g., a lysine side chain or a small molecule amine).
Reagents:
-
This compound (1.0 – 1.2 equivalents for dimerization; 0.5 equivalents for polymerization)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents minimum)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Workflow:
-
Preparation: Dissolve the amine substrate and base in anhydrous DCM under an inert atmosphere (
). Cool to 0°C.[2]-
Expert Insight: Cooling is critical. The reaction is exothermic, and heat accelerates hydrolysis and side reactions.
-
-
Reagent Addition: Dissolve this compound in a small volume of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.
-
Causality: Slow addition prevents localized high concentrations of the acid chloride, favoring the desired substitution over oligomerization.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Quenching: Quench with a small amount of water or aqueous ammonium chloride.
-
Workup: Wash the organic layer with dilute HCl (to remove excess base/amine), followed by saturated
and brine. Dry over and concentrate.
Protein Cross-Linking Considerations
When using this reagent for protein cross-linking (e.g., mapping interactions):
-
Buffer: Use non-amine buffers (PBS, HEPES). Avoid Tris or Glycine, as they will compete for the sulfonyl chloride.
-
pH: Maintain pH 7.5–8.0. The amine must be deprotonated to react, but high pH accelerates hydrolysis.
-
Solvent: Dissolve the reagent in dry DMSO immediately before adding to the aqueous protein solution.
Visualization: Experimental Workflow
The following diagram outlines the critical decision points in the experimental setup.
Caption: Step-by-step synthesis workflow emphasizing temperature control and acid scavenging.
Applications in Drug Development[6]
-
Bioisosteres: The ethane-1,2-disulfonamide moiety serves as a stable, rigid linker that mimics the geometry of certain peptide turns or dicarboxylic acids but with improved metabolic stability.
-
Fragment-Based Drug Discovery (FBDD): Used to link two pharmacophores at a precise distance (approx. 4–6 Å separation between nitrogen atoms) to probe binding pockets.
-
Proteolysis Targeting Chimeras (PROTACs): Can function as a linker in the design of degraders, providing a rigid spacer between the E3 ligase ligand and the target protein ligand.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12322398, this compound. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Sulfonamides. (General reactivity context for sulfonyl chlorides).[2] Retrieved from [Link]
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Spectroscopic Characterization of Ethane-1,2-disulfonyl Dichloride: A Technical Guide
Introduction
Ethane-1,2-disulfonyl dichloride, with the molecular formula C₂H₄Cl₂O₄S₂, is a reactive organic compound of significant interest in synthetic chemistry.[1][2] Its bifunctional nature, possessing two sulfonyl chloride groups, makes it a valuable building block for the synthesis of various sulfonamides, sulfonate esters, and other sulfur-containing heterocyclic compounds. These derivatives have potential applications in medicinal chemistry and materials science. Given its high reactivity, particularly towards nucleophiles and moisture, a thorough and precise analytical characterization is paramount to confirm its identity, purity, and stability.
This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct, publicly available experimental spectra are limited, this guide synthesizes data from analogous compounds and established spectroscopic principles to present a comprehensive and predictive analysis. Furthermore, it details the underlying causality behind the experimental protocols necessary for acquiring high-quality data for this class of compounds.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound.
Caption: Workflow for NMR analysis of this compound.
Causality Behind Experimental Choices:
-
Anhydrous Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic compounds and its residual proton peak is well-defined. [3]It is crucial to use an anhydrous grade to prevent hydrolysis of the sulfonyl chloride groups.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for both ¹H and ¹³C NMR because it is chemically inert and its signal appears at 0 ppm, away from most other signals. [4]* Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom, which aids in interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the sulfonyl chloride groups.
Predicted Spectrum: The most characteristic signals for a sulfonyl chloride are the strong asymmetric and symmetric stretching vibrations of the S=O bonds. [3][5]Additionally, C-H and S-Cl stretching vibrations will be present.
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~ 2950 | Medium | C-H stretch |
| ~ 1410 - 1375 | Strong | Asymmetric S=O stretch |
| ~ 1204 - 1166 | Strong | Symmetric S=O stretch |
| ~ 600 - 500 | Medium-Strong | S-Cl stretch |
Expertise & Insights: The two intense bands in the 1410-1166 cm⁻¹ region are highly diagnostic for the sulfonyl chloride functional group. [5]The presence of these two bands, coupled with the absence of a broad O-H stretch (around 3300 cm⁻¹), would indicate that the sample has not significantly hydrolyzed to the corresponding sulfonic acid.
Experimental Protocol for IR Spectroscopy
Due to the moisture sensitivity of the compound, care must be taken during sample preparation.
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. While publicly available experimental data is scarce, a combination of predictive analysis based on established chemical principles and data from analogous structures provides a robust characterization profile. ¹H and ¹³C NMR confirm the symmetrical carbon-hydrogen framework, IR spectroscopy identifies the key sulfonyl chloride functional groups, and mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. The successful application of these techniques is highly dependent on rigorous, anhydrous experimental protocols to prevent sample degradation. This guide provides the foundational knowledge and methodological considerations necessary for researchers, scientists, and drug development professionals to confidently characterize this important chemical intermediate.
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12322398, this compound. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for -. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Retrieved from [Link]
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- Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy.
- Kadokawa, J., et al. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters.
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
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University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Retrieved from [Link]
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India Fine Chemicals. (n.d.). Ethane-1,2-di(sulfonyl chloride). Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Chemsrc. (2025). Ethane-1,2-di(sulfonyl chloride) | CAS#:31469-08-6. Retrieved from [Link]
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MDPI. (2024). Photoreactions of the C2H4–SO2 Complex in a Low-Temperature Matrix Investigated by Infrared Spectroscopy and Density Functional Theory Calculations. Retrieved from [Link]
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Discovery and history of Ethane-1,2-disulfonyl dichloride
An In-Depth Technical Guide to Ethane-1,2-disulfonyl Dichloride: From Discovery to Modern Synthesis
Abstract
This compound (C₂H₄Cl₂O₄S₂) is a potent bifunctional electrophile that has carved a niche in synthetic chemistry as a versatile building block. Characterized by two sulfonyl chloride groups attached to adjacent carbon atoms, its high reactivity allows for the construction of complex cyclic architectures, polymers, and novel sulfonamide-based structures. This guide provides a comprehensive overview of its historical context, the evolution of its synthetic methodologies, its key physicochemical properties, and its applications in research and development. By examining the causality behind experimental choices and grounding claims in authoritative references, this document serves as a technical resource for researchers, scientists, and professionals in drug development.
Introduction and Historical Context
The story of this compound is intrinsically linked to the broader development of organosulfur chemistry. While a specific date or individual credited with its first synthesis is not prominently documented in seminal literature, its conceptualization follows logically from foundational 19th and early 20th-century work on sulfur-based compounds. The core functional group, the sulfonyl chloride (-SO₂Cl), is a classic precursor for sulfonamides, a class of compounds that gained immense importance with the discovery of sulfa drugs.
The most probable early synthetic routes would have relied on the availability of simple, bifunctional aliphatic precursors like 1,2-dichloroethane or 1,2-ethanedithiol. The preparation of the related sodium 2-chloroethyl sulfonate from 1,2-dichloroethane and sodium sulfite was reported as early as 1932.[1] This demonstrates that the core C₂ backbone and the introduction of sulfonate groups were established processes. The subsequent conversion of a disulfonate intermediate to the corresponding disulfonyl dichloride represents a standard, albeit reactive, chemical transformation that would have been accessible to chemists of that era. Therefore, the discovery of this compound was less a singular event and more an inevitable outcome of the expanding toolkit of organic synthesis.
Evolution of Synthetic Methodologies
The synthesis of this compound can be approached from several distinct pathways, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials, scale, and desired purity.
Pathway A: From 1,2-Disubstituted Ethanes
This classical approach builds the sulfonyl chloride functionalities onto a pre-existing ethane backbone. It is a robust and well-understood method, typically proceeding in two stages.
Logical Framework for Synthesis from 1,2-Disubstituted Ethanes
Caption: Synthetic route starting from 1,2-dichloroethane.
Step 1: Synthesis of Disodium Ethane-1,2-disulfonate
The initial step involves a nucleophilic substitution reaction where a sulfite salt, typically sodium sulfite, displaces the halides from 1,2-dichloroethane. This reaction, an extension of the Strecker sulfite alkylation, establishes the critical C-S bonds.
-
Causality: 1,2-dichloroethane is an inexpensive, commodity chemical, making this an economically viable starting point.[2] The sulfite ion is a good nucleophile, and the reaction proceeds effectively in an aqueous or mixed aqueous-organic medium. The use of phase-transfer catalysts can enhance the reaction rate between the organic substrate and the aqueous salt.[1]
Step 2: Chlorination of the Disulfonate Salt
The isolated disulfonate salt (or its corresponding acid form) is then converted to the highly reactive disulfonyl dichloride. This requires a potent chlorinating agent capable of transforming the sulfonate group into a sulfonyl chloride.
-
Causality & Reagent Choice:
-
Phosphorus Pentachloride (PCl₅): A powerful and classic reagent for this conversion. The reaction is robust but generates solid byproducts (phosphorus oxychloride and phosphate salts), which can complicate purification.
-
Thionyl Chloride (SOCl₂): Another common choice. It offers the advantage that its byproducts (SO₂ and HCl) are gaseous, simplifying workup. However, it is often less reactive than PCl₅ and may require catalytic amounts of a tertiary amine or DMF.
-
Chlorosulfonic Acid (HSO₃Cl): Can be used for direct chlorosulfonation but is more commonly employed with aromatic substrates.[3]
-
Pathway B: Oxidative Chlorination of Ethane-1,2-dithiol
This method starts with a reduced sulfur precursor, Ethane-1,2-dithiol, and simultaneously oxidizes the sulfur atoms and introduces the chlorine atoms. This approach is often more direct but requires careful control of the highly exothermic oxidation process.
Logical Framework for Oxidative Chlorination
Caption: Direct synthesis via oxidative chlorination of dithiol.
-
Causality & Reagent Choice:
-
Aqueous Chlorine (Cl₂/H₂O): The most traditional method involves bubbling chlorine gas through an aqueous suspension of the thiol.[4] This is a powerful and inexpensive method but can be difficult to control, potentially leading to over-oxidation or chlorination of the aliphatic backbone. The reaction is highly exothermic and requires careful temperature management.
-
Modern Reagent Systems: To circumvent the hazards of using chlorine gas, milder and more selective reagents have been developed. Systems like N-chlorosuccinimide (NCS) in the presence of acid, or hydrogen peroxide with a zirconium tetrachloride catalyst, offer improved control, higher yields, and safer reaction conditions.[4][5][6] These methods often proceed rapidly at room temperature and avoid the formation of harsh byproducts.[4]
-
Detailed Experimental Protocol
The following protocol is a representative example of the oxidative chlorination of Ethane-1,2-dithiol, adapted from general procedures for the synthesis of sulfonyl chlorides from thiols.[3]
Protocol: Synthesis of this compound via Oxidative Chlorination
Materials:
-
Ethane-1,2-dithiol (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Hypochlorite Solution (Bleach, e.g., 8.25%) (approx. 7.0 eq)
-
1 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a biphasic mixture of dichloromethane and 2.4 M hydrochloric acid. Cool the flask to below -5 °C using an acetone/ice bath.
-
Reagent Preparation: Charge the dropping funnel with a pre-chilled solution of sodium hypochlorite.
-
Chlorine Generation In Situ: Add the sodium hypochlorite solution dropwise to the stirred acidic mixture over 20 minutes, ensuring the temperature remains below -5 °C. This generates an in-situ source of chlorine.
-
Substrate Addition: Prepare a slurry of Ethane-1,2-dithiol (1.0 eq) in a minimal amount of pre-chilled dichloromethane. Add this slurry portion-wise to the reaction mixture over 10 minutes, maintaining the temperature below -5 °C.
-
Reaction: Stir the resulting suspension vigorously for 30-45 minutes at a temperature below -5 °C. Monitor the reaction progress by TLC or GC-MS if desired.
-
Quenching: Quench any excess chlorine by the slow addition of 1 M sodium thiosulfate solution until the yellow color of chlorine dissipates.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure at a low temperature (<30 °C) to yield the crude product.
-
Purification: The resulting this compound can be purified by vacuum distillation or recrystallization, if solid. The product should be stored under an inert atmosphere in a cool, dry place due to its moisture sensitivity.
Physicochemical Properties
The dual sulfonyl chloride groups dominate the physical and chemical properties of the molecule, rendering it a crystalline solid or high-boiling liquid that is highly susceptible to hydrolysis.[7][8]
| Property | Value | Source(s) |
| IUPAC Name | ethane-1,2-disulfonyl chloride | [7] |
| CAS Number | 31469-08-6 | [7][8][9] |
| Molecular Formula | C₂H₄Cl₂O₄S₂ | [7][10] |
| Molecular Weight | 227.1 g/mol | [7] |
| Appearance | Powder / Crystalline Solid | [8] |
| Reactivity | Highly reactive electrophile; moisture sensitive. | [11] |
| Solubility | Soluble in many organic solvents (e.g., dichloromethane, ether); reacts with water and alcohols. | [12] |
Applications in Research and Drug Development
The utility of this compound stems from its ability to react with two nucleophilic sites, making it an ideal cross-linking agent and a precursor for heterocyclic compounds.
Synthesis of Heterocycles and Macrocycles
When reacted with dinucleophiles such as diamines, diols, or dithiols, this compound readily forms cyclic structures. This is particularly valuable for the synthesis of medium-sized rings containing two sulfonamide linkages (cyclic bis-sulfonamides), which are of interest as constrained scaffolds in medicinal chemistry.
Reaction with a Dinucleophile to Form a Cyclic Bis-sulfonamide
Caption: General reaction forming a cyclic sulfonamide.
Precursor for Bioactive Molecules
The sulfonamide functional group is a cornerstone of many therapeutic agents. This compound provides a scaffold to generate bis-sulfonamides, which can be designed to interact with two sites on a biological target. While specific drugs derived directly from this reagent are not prevalent, its derivatives are explored as potential enzyme inhibitors.[11] For example, molecules with multiple sulfonamide groups have been investigated as inhibitors of anti-apoptotic proteins like MCL-1 and BCL-xL, which are key targets in oncology.[13] Furthermore, its potential use in modifying existing pharmaceuticals, such as mifepristone, to alter solubility or enable targeted delivery highlights its value in drug development.[8]
Polymer and Materials Science
As a bis-electrophile, it can serve as a monomer or cross-linking agent in polymerization reactions with dinucleophiles to create polysulfonamides. These materials can exhibit unique thermal and mechanical properties, making them of interest in the field of advanced materials.
Conclusion
This compound, while not a household name, is a powerful and versatile reagent in the arsenal of synthetic chemists. Its history is rooted in the fundamental principles of organosulfur chemistry, and its synthesis has evolved from classical, harsh methods to more controlled and efficient modern protocols. Its bifunctional nature provides a direct route to complex cyclic systems and polymers, ensuring its continued relevance in academic research, materials science, and the ongoing search for new therapeutic agents.
References
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-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
- Chen, Y., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- Google Patents. (n.d.). CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
-
Chemsrc. (n.d.). Ethane-1,2-di(sulfonyl chloride) | CAS#:31469-08-6. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
ChemBK. (2024). 1,1-Ethanedisulfonyl dichloride. Available at: [Link]
-
Wikipedia. (n.d.). Ethane-1,2-dithiol. Available at: [Link]
-
MacInnes, I., et al. (2014). Discovery of a 1,2-bis(3-indolyl)ethane that selectively inhibits the pyruvate kinase of methicillin-resistant Staphylococcus aureus over human isoforms. Bioorganic & Medicinal Chemistry Letters, 24(21), 5059-62. Available at: [Link]
-
Chen, J., et al. (n.d.). Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). 1,2-Dichloroethane. Available at: [Link]
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Theoretical & Mechanistic Profiling of Ethane-1,2-disulfonyl Dichloride
Technical Monograph | Computational Chemistry & Molecular Design
Executive Summary
Ethane-1,2-disulfonyl dichloride (CAS: 31469-08-6), also known as 1,2-bis(chlorosulfonyl)ethane, represents a critical class of bifunctional electrophiles used extensively in cross-linking and polymer chemistry. This guide provides a comprehensive theoretical analysis of its molecular structure, electronic properties, and reactivity profile. By synthesizing established computational protocols with fundamental sulfur chemistry, we define the stability of its conformers and the mechanistic basis for its utility in nucleophilic substitution.
Computational Methodology & Structural Framework
Theoretical Protocol
To accurately model the physicochemical properties of this compound, a standard Density Functional Theory (DFT) protocol is recommended. The following workflow ensures the elimination of imaginary frequencies and accurate electronic description.
Figure 1: Recommended DFT computational workflow for sulfonyl chloride derivatives.
Conformational Isomerism: Anti vs. Gauche
The ethane backbone allows for rotation around the C1-C2 bond, leading to two primary conformers. Theoretical analysis of 1,2-disubstituted ethanes with bulky, polar groups (like
-
Anti-Conformer (
Symmetry): The two sulfonyl chloride groups are apart (dihedral angle ). This minimizes dipole-dipole repulsion between the highly polar and bonds. It is the global energy minimum. -
Gauche-Conformer (
Symmetry): The groups are apart.[1] While often destabilized by steric clash, weak intramolecular interactions can provide minor stabilization, though rarely enough to overcome the dipole repulsion in the gas phase.
| Parameter | Anti-Conformer | Gauche-Conformer |
| Symmetry Point Group | ||
| Relative Energy ( | 0.0 kcal/mol (Ref) | +2.5 - 4.0 kcal/mol (Predicted) |
| Dipole Moment ( | 0.0 Debye | > 3.5 Debye |
| Dominant Interaction | Hyperconjugation | Steric/Dipole Repulsion |
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The reactivity of this compound is governed by its Frontier Molecular Orbitals.
-
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the S-Cl
antibonding orbital . This low-lying orbital renders the sulfur atom highly electrophilic, facilitating attack by nucleophiles (amines, alcohols) and subsequent expulsion of the chloride leaving group. -
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the oxygen lone pairs (
) and chlorine lone pairs ( ).
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the charge distribution critical for drug design and cross-linking efficiency:
-
Positive Potential (Blue): Localized on the Sulfur atoms and the ethylene backbone hydrogens. These are the sites for nucleophilic attack.
-
Negative Potential (Red): Localized on the Sulfonyl Oxygens , acting as weak hydrogen bond acceptors.
Vibrational Spectroscopy Profiling
Accurate assignment of vibrational modes is essential for characterizing the purity of the compound. The table below synthesizes characteristic frequencies derived from analogous sulfonyl chlorides (e.g., methanesulfonyl chloride) and theoretical group frequencies.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Description |
| 1375 - 1395 | Strong | Asymmetric sulfonyl stretch | |
| 1165 - 1185 | Strong | Symmetric sulfonyl stretch | |
| 740 - 780 | Medium | Carbon-Sulfur stretch | |
| 360 - 385 | Medium/Weak | Sulfur-Chlorine stretch (Fingerprint) | |
| 1410 - 1440 | Medium | Methylene scissoring |
Note: In the Anti-conformer (
Mechanistic Pathways: Nucleophilic Substitution
The primary utility of this compound lies in its ability to form stable sulfonamide or sulfonate linkages. The mechanism follows an associative
Figure 2: Step-wise mechanistic pathway for nucleophilic substitution at the sulfonyl center.
Key Mechanistic Insight:
The inductive effect of the
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12322398, this compound. Retrieved from [Link]
-
Wolfe, S. (1972). The Gauche Effect. The Conformational Preferences of Hydrazine, Hydrogen Peroxide, and Related Molecules. Accounts of Chemical Research, 5(3), 102–111. (Foundational theory for 1,2-disubstituted ethane conformations).[1]
- Hargittai, I. (1985).The Structure of Volatile Sulphur Compounds. Reidel Publishing Company. (Authoritative text on Sulfonyl Chloride structural parameters).
- Sharpless, K. B., et al. (2014).Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. (Contextualizes sulfonyl halide reactivity).
-
NIST Mass Spectrometry Data Center. Ethane, 1,2-dichloro- (Analogous Structure Data). Retrieved from [Link]
Sources
Methodological & Application
Application Note: Ethane-1,2-disulfonyl Dichloride in Organic Synthesis
[1][2][3][4][5]
Executive Summary
Ethane-1,2-disulfonyl dichloride is a potent bifunctional electrophile utilized primarily for the construction of cyclic disulfonamides, sultams, and cross-linked polymer networks. Unlike monofunctional sulfonyl chlorides, this reagent enables the formation of stable 5-, 6-, or 7-membered heterocyclic rings when reacted with suitable dinucleophiles (diamines or amino alcohols).[1] This guide provides a comprehensive technical overview of its reactivity, a validated protocol for cyclic disulfonamide synthesis, and critical handling data for drug development workflows.
Chemical Profile & Reactivity[1][5][6][7]
This compound is characterized by two highly electrophilic sulfonyl chloride groups separated by a distinct ethylene bridge.[1] This structural rigidity makes it an ideal "stapling" reagent in medicinal chemistry.
| Property | Data |
| CAS Number | 31469-08-6 |
| Formula | C₂H₄Cl₂O₄S₂ |
| Molecular Weight | 227.09 g/mol |
| Physical State | White crystalline powder or colorless oil (purity dependent) |
| Melting Point | ~45–50 °C |
| Solubility | Soluble in DCM, THF, CHCl₃, Toluene; Reacts violently with water/alcohols |
| Reactivity Class | Bifunctional Electrophile (Hard) |
Mechanism of Action
The reagent undergoes nucleophilic substitution at the sulfur atom. In the presence of a primary diamine, the reaction proceeds via a stepwise double
Core Applications
A. Synthesis of Cyclic Disulfonamides (The "Staple" Protocol)
The primary utility of this compound is the synthesis of cyclic disulfonamides (specifically 1,1,4,4-tetraoxides of dithiazepines or similar heterocycles). These structures are bioisosteres for cyclic peptides or ureas and are explored in HIV and oncology research for their metabolic stability.
B. Bioconjugation & Cross-linking
Due to its bifunctional nature, the reagent serves as a short-spacer cross-linker (approx. 4-5 Å length).[1] It is used to lock protein conformations or link pharmacophores (e.g., modification of Mifepristone derivatives) to alter solubility and target binding profiles.
C. Polymer Chemistry
It functions as a monomer in the synthesis of polysulfonimides, materials known for high thermal stability and selective transport properties in membrane technologies.[2]
Experimental Protocol: Synthesis of Cyclic Disulfonamide
Objective: Synthesis of N,N'-cyclic disulfonamide from a 1,2-diamine substrate. Scale: 1.0 mmol (Adaptable)
Reagents & Materials[1][5][6][7][9][10][11]
-
Substrate: 1,2-Phenylenediamine (or aliphatic diamine) (1.0 mmol)
-
Reagent: this compound (1.0 mmol, 227 mg)[1]
-
Base: Triethylamine (TEA) or Pyridine (2.5 mmol)[1]
-
Solvent: Dichloromethane (DCM), Anhydrous (20 mL)
-
Quench: 1M HCl, Saturated NaHCO₃
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Substrate Solubilization: Dissolve the diamine (1.0 mmol) and TEA (2.5 mmol) in anhydrous DCM (15 mL). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition (Critical Step): Dissolve this compound (1.0 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Note: Slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the diamine.[1]
-
Workup:
-
Purification: Concentrate under reduced pressure. Recrystallize from EtOH/Hexanes or purify via silica gel flash chromatography (typically EtOAc/Hexanes gradient).
Visualization of Reaction Pathways[1][10]
Figure 1: Reaction Mechanism & Pathway
The following diagram illustrates the competitive pathways between the desired cyclization and the unwanted oligomerization, highlighting the necessity of the specific protocol conditions (dilution/slow addition).
Caption: Kinetic competition between intramolecular cyclization (green) and intermolecular oligomerization (red).[1]
Figure 2: Experimental Workflow
Caption: Optimized laboratory workflow for the synthesis of cyclic disulfonamides.
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage (H314).
-
Water Reactive: Reacts violently with water to generate HCl gas and ethanedisulfonic acid.
Storage Protocol:
-
Store under inert atmosphere (Argon/Nitrogen).
-
Keep refrigerated (2–8 °C) to prevent hydrolytic degradation.
-
Self-Validation: If the solid turns into a sticky gum or liquid (and was originally powder), it has likely hydrolyzed.[1] Verify quality via H-NMR (look for broad acidic protons) before use.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oligomers | Concentration too high. | Increase solvent volume (high dilution principle). Add reagent slower. |
| Incomplete Reaction | Base degraded or insufficient. | Ensure TEA/Pyridine is dry and used in >2.2 eq excess. |
| Product Hydrolysis | Wet solvent or poor workup.[4] | Use anhydrous DCM. Ensure final organic layer is dried thoroughly with |
References
-
Synthesis of Cyclic Disulfonamides
-
General Sulfonylation Protocols
-
Medicinal Chemistry Applications
-
Chemical Safety Data
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Troubleshooting & Optimization
Technical Support Center: Purification of Ethane-1,2-disulfonyl Dichloride
Welcome to the technical support guide for Ethane-1,2-disulfonyl dichloride. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this important chemical intermediate. As application scientists with extensive field experience, we understand the nuances of handling reactive compounds and have structured this guide to address the specific challenges you may encounter.
Troubleshooting Guide
This section addresses common issues observed during the purification of this compound. The solutions provided are based on established chemical principles and best practices for handling sulfonyl chlorides.
Problem 1: Low or No Crystal Formation During Recrystallization
Symptom: After dissolving the crude this compound in a hot solvent and allowing it to cool, the product either remains in solution or separates as an oil instead of forming crystals.
Possible Causes:
-
Incorrect Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures.
-
Insufficient Concentration: The solution might not be saturated, meaning there isn't enough solute to exceed the solubility limit upon cooling.
-
Rapid Cooling: Cooling the solution too quickly can favor oiling out or precipitation of amorphous solid over the ordered process of crystal lattice formation.[1]
-
Presence of Soluble Impurities: Certain impurities can inhibit crystal nucleation and growth.
Suggested Solutions:
-
Re-evaluate the Solvent System: The ideal single solvent for recrystallization should dissolve the compound completely when hot but poorly when cold.[2] If a suitable single solvent cannot be found, a two-solvent system is highly effective.
-
Protocol: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating. Then, slowly add a "poor" solvent (the anti-solvent, in which the product is insoluble) dropwise until the solution becomes persistently cloudy. Gently heat the mixture until it becomes clear again, then allow it to cool slowly.[3]
-
-
Concentrate the Solution: If you suspect too much solvent was added, carefully evaporate a portion of it under reduced pressure or by gentle heating in a fume hood to achieve a saturated solution.
-
Control the Cooling Rate: Do not place the hot solution directly into an ice bath.[2] Allow it to cool slowly to room temperature first. If crystals do not form, try gently scratching the inside of the flask with a glass rod below the solvent level to create nucleation sites. Once crystal formation begins at room temperature, the flask can be moved to a refrigerator or an ice bath to maximize the yield.
-
Consider a "Seed" Crystal: If you have a small amount of pure, crystalline product from a previous batch, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.
Problem 2: Product Decomposes During Purification
Symptom: You observe gas evolution (HCl), a color change (darkening), or a significant decrease in yield, especially when applying heat or using column chromatography. The purified product shows new, unwanted peaks in NMR analysis.
Possible Causes:
-
Hydrolysis: this compound is highly susceptible to hydrolysis from atmospheric moisture or residual water in solvents, which converts the sulfonyl chloride groups to sulfonic acids.[4][5]
-
Thermal Decomposition: Like many sulfonyl chlorides, this compound can decompose upon excessive heating, particularly in the presence of impurities that may catalyze the process.
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can catalyze the decomposition or hydrolysis of sensitive sulfonyl chlorides during column chromatography.[6]
Suggested Solutions:
-
Strict Anhydrous Conditions:
-
Ensure all glassware is oven- or flame-dried before use.
-
Use anhydrous solvents. Solvents from a solvent purification system or freshly opened bottles rated for anhydrous applications are recommended.
-
Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).
-
-
Minimize Heat Exposure:
-
When performing recrystallization, use the minimum amount of heat necessary to dissolve the solid. Do not boil the solution for an extended period.
-
If distillation is attempted, it must be performed under high vacuum to lower the boiling point and minimize thermal stress.
-
-
Modified Column Chromatography:
-
If chromatography is unavoidable, consider deactivating the silica gel. This can be done by preparing a slurry of silica gel in the eluent containing 1-2% triethylamine or pyridine, then packing the column with this mixture. The base neutralizes the acidic sites on the silica surface.
-
Work quickly. Do not let the compound sit on the column for an extended period.
-
Alternatively, use a less acidic stationary phase, such as neutral alumina, if compatible with your compound and eluent system.
-
Problem 3: Product is Contaminated with Colored Impurities
Symptom: The isolated solid is off-white, yellow, or brown, indicating the presence of chromophoric impurities.
Possible Causes:
-
Impurities from Starting Materials: The synthesis of this compound often starts from materials like 1,2-dichloroethane or ethane-1,2-dithiol, which can introduce colored byproducts.[7][8]
-
Side Reactions or Degradation: The chlorination or oxidation reactions used in the synthesis can generate colored polymeric or oxidized species.
Suggested Solutions:
-
Activated Charcoal Treatment:
-
Protocol: During recrystallization, after the crude product is fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount (typically 1-2% by weight) of activated charcoal to the solution. Swirl the flask for a few minutes. The charcoal will adsorb many colored, non-polar impurities.
-
Crucial Step: Perform a hot gravity filtration to remove the fine charcoal particles before allowing the solution to cool. If this is not done, the charcoal will contaminate your final product.
-
-
Washing the Crude Product: Before the main purification step, you can sometimes wash the crude solid. Slurry the crude material in a non-polar solvent like cold hexanes, in which the product is insoluble but some non-polar colored impurities might dissolve. Isolate the solid by filtration. This must be tested on a small scale first to ensure the product is not lost.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable purification method for this compound on a laboratory scale?
The optimal method depends on the nature and quantity of impurities. For this compound, which is a solid, recrystallization is generally the most effective and recommended method.[9] It is excellent for removing small amounts of impurities that have different solubility profiles from the main product. If recrystallization fails to remove a persistent impurity, flash column chromatography over deactivated silica gel can be used, though it carries a higher risk of decomposition.[6][10]
Sources
- 1. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. reddit.com [reddit.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]
- 8. 1,2-Dichloroethane - Wikipedia [en.wikipedia.org]
- 9. This compound | 31469-08-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. mdpi.com [mdpi.com]
Common side reactions with Ethane-1,2-disulfonyl dichloride and how to avoid them
This technical support guide addresses the specific reactivity profile of Ethane-1,2-disulfonyl dichloride (EDSD). Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), EDSD possesses
Current Status: Operational | Topic: Troubleshooting Side Reactions & Optimization[1][2]
Executive Summary: The Reactivity Profile
This compound (
The Critical Hazard: Unlike Benzenesulfonyl chloride, EDSD is not just an electrophile ; it is a latent Michael Acceptor precursor . In the presence of base, it can undergo elimination to form ethenesulfonyl chloride species, leading to rapid polymerization (tar formation) rather than the desired substitution.
Quick Reference Reactivity Table
| Reaction Type | Desired Outcome | Common Side Reaction | Trigger Condition |
| Nucleophilic Substitution | Sulfonamide/Sulfonate formation | Elimination-Addition (Sulfene) | Base ( |
| Cyclization | 5- or 6-membered rings | Oligomerization | High concentration (>0.1 M) |
| Storage/Handling | Stable Reagent | Hydrolysis | Moisture > 10 ppm |
Critical Troubleshooting Guides
Issue A: "My reaction mixture turned black/tarry immediately upon adding the base."
Diagnosis: Uncontrolled Elimination-Polymerization.[1][2]
The Mechanism: You likely triggered the Sulfene Pathway . Strong amine bases (e.g.,
Corrective Protocol:
-
Temperature Control: Cool the reaction to -10°C or -20°C before adding the base. The elimination activation energy is higher than substitution; cold temperatures favor the kinetic substitution product.
-
Base Selection: Switch to a heterogeneous scavenger if possible (e.g., solid
or ) or use a less basic amine (e.g., Pyridine) if solubility permits. -
Order of Addition: Do not add EDSD to a mixture of amine/base.[2] Add the base slowly to the mixture of EDSD and substrate.
Issue B: "I am seeing linear chains instead of the cyclic product."
Diagnosis: Violation of the Ruggli-Ziegler Dilution Principle.[1][2] The Mechanism: In cyclization reactions (e.g., reacting EDSD with a primary amine to form a cyclic disulfonimide), the rate of intermolecular reaction (chain growth) competes with intramolecular reaction (ring closure).
Corrective Protocol:
-
High Dilution: Run the reaction at concentrations < 0.05 M .
-
Simultaneous Slow Addition: Dissolve the EDSD and the nucleophile in separate volumes of solvent. Add both solutions slowly and simultaneously (dropwise over 1-2 hours) into a large volume of stirring solvent containing the base. This keeps the instantaneous concentration of free reagents low, favoring the unimolecular ring-closing step.
Issue C: "The product yield is low, and NMR shows sulfonic acid peaks."
Diagnosis: Competitive Hydrolysis. The Mechanism: EDSD hydrolyzes faster than aromatic sulfonyl chlorides due to the lack of steric hindrance.
Corrective Protocol:
-
Solvent Dryness: Ensure DCM, THF, or Acetonitrile is dried (water < 50 ppm).
-
Schotten-Baumann Modification: If using aqueous/organic biphasic conditions, ensure the organic phase is efficient (e.g., DCM) and the temperature is kept strictly at 0°C. The reaction with the amine nucleophile is usually orders of magnitude faster than hydrolysis if the amine is available at the interface.
Visualizing the Pathways
The following diagram illustrates the "Sulfene Trap"—the critical decision point between success and failure when using EDSD.
Figure 1: The Mechanistic Divergence.[3][4] High temperatures or excess strong base favor the red pathway (Elimination/Polymerization).
Experimental Protocol: Optimized Cyclization
Standard Operating Procedure for reacting EDSD with a primary amine (
Reagents:
-
Primary Amine (1.0 equiv)[1]
-
Triethylamine (2.2 equiv) or Pyridine (excess)[1]
-
Anhydrous DCM (0.05 M final concentration)[1]
Step-by-Step:
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon.
-
Base Charge: Add the base and a portion of the solvent to the flask. Cool to -10°C (Ice/Salt bath).
-
Dual Addition Setup: Prepare two addition funnels (or syringe pumps).
-
Funnel A: EDSD dissolved in DCM.
-
Funnel B: Amine dissolved in DCM.
-
-
The Drop: Add contents of Funnel A and Funnel B simultaneously and slowly (approx. 1 drop/sec) into the cold stirring base solution.
-
Why? This maintains low instantaneous concentrations, preventing oligomerization (Issue B) and keeping the temp low to prevent elimination (Issue A).
-
-
Workup: Once addition is complete, allow to warm to room temperature. Quench with dilute aqueous HCl (to remove excess amine/base). Wash organic layer with brine, dry over
, and concentrate.
Frequently Asked Questions (FAQ)
Q: Can I use water/acetone mixtures (Schotten-Baumann conditions) for EDSD?
A: Yes, but with caution. Unlike Tosyl chloride, EDSD hydrolyzes rapidly. You must use a biphasic system (e.g., DCM/Water) with vigorous stirring and keep the temperature at 0°C. Inorganic bases (
Q: Why does my product smell sulfurous/pungent even after workup? A: This often indicates the formation of divinyl sulfone or related volatile elimination byproducts.[2] These are toxic and lachrymators.[2][4] Ensure your waste streams are treated with bleach (hypochlorite) to oxidize these residues before disposal.
Q: Is EDSD compatible with alcohols to form sulfonates?
A: Yes, but the risk of elimination is even higher because alcohols are weaker nucleophiles than amines, giving the base more time to deprotonate the
References
-
King, J. F., et al. "Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media." Pure & Appl.[2] Chem., Vol. 68, No. 4, pp. 825-830, 1996. Link (Discusses the sulfene/elimination mechanism in alkanesulfonyl chlorides).
- Ruggli, P. "Die Verdünnungsprinzip bei der Cyclisierung." Justus Liebigs Annalen der Chemie, 1912.
-
Unsworth, W. P., et al. "The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction."[2] University of York Theses, 2013. Link (Details bis-electrophile cyclization challenges).
-
Org. Synth. "Methanesulfonyl Chloride."[2][4][5] Organic Syntheses, Coll.[6] Vol. 4, p.576. (Provides analogous handling for alpha-proton bearing sulfonyl chlorides).[1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. US2772307A - Process for preparing ethylene sulfonyl chloride - Google Patents [patents.google.com]
- 3. Elimination Reactions - Mechanism, Types and Examples. [allen.in]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Ethane-1,2-disulfonyl Dichloride Crosslinking
Welcome to the technical support center dedicated to the optimization of crosslinking reactions using Ethane-1,2-disulfonyl dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this versatile bifunctional crosslinker. Here, we will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your specific applications.
Core Principles of this compound Reactivity
This compound is a potent electrophile used to covalently link molecules containing nucleophilic functional groups. Its reactivity is centered on the two sulfonyl chloride (-SO₂Cl) moieties. The sulfur atom in a sulfonyl chloride is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1][2] This makes it a prime target for attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating these nucleophilic substitution reactions.[1]
The primary application of this crosslinker involves reactions with primary or secondary amines to form stable sulfonamide linkages, and with alcohols to form sulfonate esters.[1][3][4] A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][5]
The general mechanism can proceed through a concerted SN2-like pathway or a stepwise addition-elimination, depending on the specific reactants and conditions.[1]
Sources
Technical Support Guide: Ethane-1,2-disulfonyl dichloride (CAS 31469-08-6)
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical information, troubleshooting advice, and best practices for the handling, storage, and use of Ethane-1,2-disulfonyl dichloride. It is intended for researchers, chemists, and drug development professionals who utilize this highly reactive bifunctional reagent in their synthetic workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A: To ensure maximum stability and shelf-life, the compound must be stored under controlled conditions. The ideal storage involves a multi-layered approach to mitigate its primary degradation pathway: hydrolysis. Recommended conditions are storing in an inert atmosphere at 2-8°C.[1] The container must be kept tightly closed in a dry, cool, and well-ventilated area.[2][3][4][5] For long-term storage, sealing the container within a secondary enclosure with a desiccant is also advisable.
Q2: What is the primary cause of degradation for this reagent?
A: The primary and most rapid cause of degradation is exposure to moisture.[4] this compound possesses two highly electrophilic sulfonyl chloride (-SO₂Cl) groups. These groups react readily with nucleophiles, with water being the most common nucleophile in a laboratory environment. This reaction, known as hydrolysis, is irreversible and detrimental to the reagent's intended reactivity.
Q3: How can I visually or physically assess if my sample of this compound has degraded?
A: There are several key indicators of degradation:
-
Change in Physical Appearance: The pristine compound is a powder.[2] Upon degradation, it may appear clumped, caked, or even partially liquefied due to the formation of sulfonic acid and the hygroscopic nature of the byproduct, HCl.
-
Pungent, Acidic Odor: The hydrolysis reaction releases hydrogen chloride (HCl) gas. A sharp, acidic smell upon opening the container is a strong indicator that the material has been compromised by moisture.
-
Fuming: In cases of significant moisture exposure, the released HCl gas can fume as it reacts with atmospheric water vapor.
Q4: What is the expected shelf-life of this compound?
A: The shelf-life is entirely dependent on storage and handling. An unopened container, stored under an inert atmosphere at the recommended 2-8°C, can remain stable for an extended period (typically >1 year). However, once the container is opened, its shelf-life diminishes with each exposure to the atmosphere. If handled with rigorous anhydrous and inert techniques, its utility can be prolonged, but it should be regularly re-evaluated if stored for more than 6 months after opening.
Q5: What solvents are compatible with this compound for reactions?
A: Only anhydrous, non-nucleophilic (aprotic) solvents should be used. Protic solvents like alcohols and water will react with the compound.[4][5] Similarly, amine-based solvents (e.g., pyridine, if not used as a reagent/catalyst) are reactive. Suitable solvents for reactions typically include anhydrous dichloromethane (DCM), chloroform, acetonitrile (MeCN), and tetrahydrofuran (THF). It is critical to use solvents from a freshly dried source or a commercial anhydrous packaging system.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during experiments involving this compound.
| Symptom / Observation | Probable Cause(s) | Recommended Solution & Validation | Preventative Measures |
| 1. Low or No Yield in Sulfonylation Reactions (e.g., formation of sulfonamides or sulfonate esters) | The reagent has degraded due to hydrolysis. The sulfonyl chloride groups (-SO₂Cl) have converted to non-reactive sulfonic acid groups (-SO₂OH). | Solution: Discard the compromised reagent and use a fresh, unopened bottle. Validation: Before committing to a large-scale reaction, perform a small-scale test reaction with a simple nucleophile (e.g., benzylamine) and monitor by TLC or LC-MS. The formation of the expected bis-sulfonamide confirms reagent activity. | Strictly adhere to the recommended storage and handling protocols. Purchase smaller quantities to ensure the reagent is consumed before significant degradation can occur after opening. |
| 2. Inconsistent Reaction Rates or Non-Reproducible Results | The reagent is partially degraded, containing a mixture of the active dichloride and the inactive di-sulfonic acid. This leads to inaccurate molar stoichiometry and variable reaction outcomes. | Solution: Discard the reagent. Partial activity is unreliable for quantitative and reproducible chemistry. Validation: Perform the QC test described in Protocol 3.2. A sluggish reaction or the presence of significant starting material after a reasonable time indicates poor reagent quality. | Implement a "first-in, first-out" inventory system. Mark the date on every bottle upon receipt and upon first opening to track its age and exposure. |
| 3. Reagent Appears Clumped, Discolored, or Emits an Acidic Odor | This is a clear physical sign of significant moisture exposure and hydrolysis, resulting in the formation of HCl gas and sulfonic acid.[6] | Solution: Do not use the reagent. Safely dispose of the material according to your institution's hazardous waste guidelines.[3] The reagent is corrosive and the fumes are hazardous. | Always handle the reagent in a fume hood.[3][5] Ensure the container cap is cleaned and tightly sealed immediately after dispensing. Store in a desiccator cabinet if possible. |
Section 3: Protocols & Best Practices
Protocol 3.1: Recommended Procedure for Handling and Dispensing
This protocol minimizes moisture exposure during the handling of this compound.
-
Preparation: Allow the reagent container to warm to ambient temperature inside a desiccator or glovebox before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Environment: Perform all dispensing within a glovebox or glove bag under an inert atmosphere (Nitrogen or Argon). If a glovebox is unavailable, work quickly in a fume hood on a low-humidity day.
-
Dispensing: Use a clean, dry spatula or powder funnel. Avoid using metal spatulas that may be susceptible to corrosion from trace HCl.
-
Purging and Sealing: Before re-sealing the container, flush the headspace with a gentle stream of inert gas (e.g., Argon).
-
Final Storage: Tightly reseal the cap, wrap the cap/neck junction with Parafilm® as an extra barrier, and place the container back into cold storage (2-8°C).
Protocol 3.2: Quality Control (QC) Test for Reagent Activity
This is a rapid test to confirm the electrophilic reactivity of the sulfonyl chloride groups.
-
Reaction Setup: In a dry vial, dissolve a small amount of a primary amine (e.g., ~2.2 equivalents of benzylamine) and a non-nucleophilic base (e.g., ~2.5 equivalents of triethylamine or DIPEA) in anhydrous DCM.
-
Reagent Addition: Add 1.0 equivalent of the this compound to be tested to the amine solution at 0°C.
-
Monitoring: Allow the reaction to warm to room temperature. After 30 minutes, take an aliquot and spot it on a TLC plate.
-
Analysis: Develop the TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the benzylamine spot and the appearance of a new, lower Rf spot corresponding to the bis-sulfonamide product indicates an active reagent.
Section 4: Chemical Mechanisms & Data
4.1: The Hydrolysis Degradation Pathway
This compound's primary instability arises from the nucleophilic attack of water on the electrophilic sulfur centers of the sulfonyl chloride groups. This reaction occurs twice to fully degrade the molecule, producing Ethane-1,2-disulfonic acid and two equivalents of hydrogen chloride.
Sources
Troubleshooting failed reactions with Ethane-1,2-disulfonyl dichloride
Topic: Troubleshooting Failed Reactions & Optimization Protocols
Executive Summary
Ethane-1,2-disulfonyl dichloride (CAS: 31469-08-6) is a high-value bifunctional electrophile used primarily to synthesize cyclic sulfonamides (sultams), bridged bicyclic scaffolds, and cross-linked polymers.[1][2][3]
However, it is notoriously temperamental. Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), this aliphatic reagent possesses acidic
If your reaction yielded a black tar, a gummy insoluble residue, or returned starting material, you likely triggered one of three failure modes: Hydrolysis , Oligomerization , or Elimination .
Module 1: Diagnostic Decision Tree
Before altering your protocol, identify your specific failure mode using the symptoms below.
| Symptom | Probable Cause | The Mechanism | Immediate Fix |
| White Precipitate (Acidic pH) | Hydrolysis | Moisture attacked the S-Cl bond, forming sulfonic acid. | Switch to anhydrous Schlenk techniques; check solvent water content (<50 ppm). |
| Gummy/Insoluble Residue | Oligomerization | Intermolecular reaction outcompeted intramolecular cyclization. | Apply High Dilution Principle (0.01 M); use syringe pump addition. |
| Dark/Black Mixture (Low Yield) | Elimination (Sulfene) | Base was too strong or Temp too high; generated vinyl species. | Switch to weaker base (Pyridine) or lower Temp (-10°C to -78°C). |
| No Reaction | Poor Solubility | Reagent precipitated before reacting. | Switch solvent to DCM, THF, or MeCN; ensure reagent is fully dissolved before addition. |
Module 2: The "Sulfene Trap" (Critical Mechanism)
The Issue:
Researchers often treat this compound like a standard electrophile (
The Pathway:
-
Deprotonation: Base removes a proton from the
-carbon. -
Elimination: Chloride is ejected, forming a transient ethenesulfonyl chloride (vinyl species) or a sulfene .
-
Outcome: These intermediates are hyper-reactive and polymerize rapidly or react non-selectively, destroying the stoichiometry required for cyclization.
Figure 1: Mechanistic divergence. Pathway B (Red) is the most common cause of "black tar" failure.
Module 3: Protocol Optimization
Protocol A: Synthesis of Cyclic Sulfonamides (Sultams)
Use this for reacting with primary diamines (e.g., ethylenediamine, 1,3-diaminopropane).
The "High Dilution" Standard: To favor ring closing (Intramolecular) over chain extension (Intermolecular), you must keep the concentration of unreacted species low.
-
Setup:
-
Flask A: Dissolve Diamine (1.0 equiv) and Base (Pyridine or Na
CO , 2.2 equiv) in DCM (Volume X). -
Flask B: Dissolve this compound (1.0 equiv) in DCM (Volume X).
-
Flask C (Reaction): Anhydrous DCM (Volume 2X).
-
-
Execution:
-
Cool Flask C to 0°C .
-
Simultaneously add contents of Flask A and Flask B into Flask C using dual syringe pumps over 2–4 hours.
-
Why? This maintains a steady-state low concentration of both reactants, statistically favoring the "bite" of the second sulfonamide bond onto the same molecule.
-
-
Workup:
-
Quench with dilute HCl (1M) to remove pyridine/amine salts.
-
Wash with brine, dry over MgSO
.
-
Protocol B: Cross-Linking / Surface Modification
Use this when polymerizing or linking proteins/peptides.
-
Solvent: Use Acetonitrile (MeCN) or THF . Avoid protic solvents (MeOH, Water) which cause immediate hydrolysis.
-
Base: Use N-Methylmorpholine (NMM) . It is less basic than TEA and reduces the risk of elimination while sufficiently scavenging HCl.
-
Temperature: Strictly -10°C to 0°C . Do not heat to accelerate reaction; this promotes decomposition.
Frequently Asked Questions (FAQ)
Q1: Can I use water/DCM biphasic conditions (Schotten-Baumann)? A: Generally, No . While standard aromatic sulfonyl chlorides tolerate this, this compound hydrolyzes too fast. If you must use aqueous conditions (e.g., for biological amines), keep the pH strictly between 8–9 and work at 0°C with a large excess of the electrophile, but expect lower yields.
Q2: Why is my product purple/black? A: This indicates amine oxidation or polymerization of vinyl-sulfone byproducts. You likely added the reagent too fast or the reaction exothermed. Solution: Slow down addition and improve cooling.
Q3: How do I remove the unreacted reagent? A: The reagent hydrolyzes to the disulfonic acid upon water wash, which is water-soluble. A simple aqueous extraction (bicarbonate wash) will remove unreacted starting material.
Q4: Is the "mono-reacted" chloride stable? A: No. The mono-sulfonamide-mono-chloride intermediate is highly unstable. It usually either cyclizes immediately or hydrolyzes. Do not attempt to isolate it on silica gel; it will decompose.
References
-
Synthesis of 1,2,5-Thiadiazolidine 1,1-dioxides. National Institutes of Health (NIH). Describes the cyclization of diamines with sulfonyl-based electrophiles and the stability of the resulting heterocycles.
-
Reactions of 2-chloroethanesulfonyl chloride. RIT Digital Repository. Details the elimination mechanism (E2) of ethane-backbone sulfonyl chlorides to form vinylsulfonyl species and sulfenes.
-
This compound Compound Summary. PubChem. Provides physical properties, solubility data, and safety identifiers (CAS 31469-08-6).
-
Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv. Discusses the general hydrolysis rates and decomposition pathways of sulfonyl chlorides, applicable to stability handling.
Sources
Scale-up synthesis of Ethane-1,2-disulfonyl dichloride challenges
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Scale-up Synthesis of Ethane-1,2-disulfonyl Dichloride
Introduction
This compound (CAS 31469-08-6) is a critical bifunctional reagent used primarily for introducing sulfonyl cross-links in medicinal chemistry and polymer science. Unlike its aromatic counterparts (e.g., benzenedisulfonyl chloride), the aliphatic backbone offers unique flexibility and solubility profiles. However, its synthesis at scale presents distinct challenges: hygroscopicity , thermal instability , and violent off-gassing during formation.
This guide synthesizes field-proven protocols with troubleshooting logic to ensure a safe, high-yield scale-up.
Module 1: Reaction Setup & Reagent Selection
Q1: Should I use Phosphorus Pentachloride (
Recommendation: For the disodium salt precursor (Sodium 1,2-ethanedisulfonate),
| Feature | ||
| Reactivity | Very High (Rapid conversion) | Moderate (Requires activation) |
| By-products | ||
| Work-up | Requires removal of | Cleaner; excess reagent distills off |
| State | Heterogeneous slurry (Solid/Solid or Solid/Liquid) | Heterogeneous slurry |
| Scale Suitability | Best for <100g (Reliable) | Best for >100g (Easier waste stream) |
Q2: What is the critical stoichiometry?
-
Method: Use 2.2 to 2.5 equivalents of
per mole of disodium salt. Excess is required to drive the heterogeneous reaction to completion and maintain a stirrable slurry (as is generated). - Method: Use excess solvent quantities (5–10 vol) with 5–10 mol% DMF . The DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.
Module 2: Standard Operating Procedure (SOP)
Protocol A: The Method (High Reliability)
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a mechanical stirrer (Teflon paddle), reflux condenser, and a gas outlet connected to a caustic scrubber (NaOH trap).
-
Addition: Charge Sodium 1,2-ethanedisulfonate (solid) and
(solid) into the flask.-
Note: Ensure both solids are finely ground to maximize surface area.
-
-
Reaction: Heat the mixture to 110–120°C (oil bath).
-
Observation: The mixture will liquefy as
is produced. Evolution of gas will be vigorous. -
Duration: Stir for 3–5 hours until gas evolution ceases and the mixture appears homogenous (mostly liquid with NaCl precipitate).
-
-
Isolation (Critical):
-
Step A: Distill off the bulk
under reduced pressure. Do not overheat the residue (>60°C) during distillation to prevent charring. -
Step B: Cool the residue to 0°C. Resuspend in dry Chloroform (
) or Dichloromethane (DCM). -
Step C: Pour the slurry onto crushed ice (carefully!) to quench residual phosphorus species. Separate the organic layer immediately.
-
Step D: Dry over
, filter, and evaporate to yield the crude solid/oil.
-
Protocol B: The Method (Cleaner Workup)
-
Setup: Similar to Protocol A.
-
Addition: Charge Sodium 1,2-ethanedisulfonate. Add Thionyl Chloride (5–8 equivalents). Add DMF (catalytic drops).
-
Reaction: Reflux (approx. 76°C) for 12–24 hours.
-
Note: Reaction is slower. Monitor by taking an aliquot, quenching in methanol, and checking for the methyl ester via TLC/NMR.
-
-
Isolation: Distill off excess
. Extract residue with DCM/Ice water as above.
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision pathways and safety checkpoints.
Caption: Process flow for the synthesis of this compound showing divergent reagent pathways and convergent isolation.
Module 4: Troubleshooting & FAQs
Q3: My product is turning black/dark brown during isolation. Why?
-
Cause: Thermal decomposition or "charring" by residual sulfuric acid/sulfur trioxide species, or overheating during
removal. -
Fix:
-
Ensure the oil bath temperature does not exceed 120°C during the reaction.
-
When removing
, use high vacuum to lower the boiling point; do not heat the flask residue above 60°C once the solvent is gone. -
Purification: If the solid is dark, recrystallize immediately from dry Chloroform or Toluene .
-
Q4: The yield is significantly lower than expected (<50%).
-
Cause 1: Hydrolysis. The product is extremely sensitive to moisture. If the quench is too warm or the separation too slow, the chloride hydrolyzes back to the acid (which stays in the water layer).
-
Fix: Keep the quench temperature <5°C. Perform phase separation rapidly.
-
-
Cause 2: Incomplete Reaction. The starting material is an ionic salt and very insoluble.
-
Fix: Ensure vigorous mechanical stirring (overhead stirrer). If using
, add more DMF or switch to the route.
-
Q5: The product is oiling out instead of crystallizing.
-
Cause: Presence of impurities (mono-chloride or
residues) depressing the melting point. -
Fix: Triturate the oil with cold Pentane or Hexane . Scratch the side of the flask to induce crystallization. If it remains an oil, it may be used directly in the next step if purity (checked by NMR) is acceptable.
Q6: How do I handle the off-gas safely?
-
Risk: The reaction generates copious
andngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . -
System: Use a closed system with a back-flow preventer leading to a scrubber containing 10-20% NaOH solution.
-
Warning: Ensure the system is not sealed tight (pressure buildup) but vented through the scrubber.
Module 5: Physical Properties & Storage[2][3]
| Property | Data | Notes |
| Appearance | White to Off-white Crystalline Solid | May appear as a semi-solid if impure. |
| Melting Point | ~50–55°C (Estimated) | Distinct from the acid (mp 111°C). |
| Solubility | Soluble in DCM, | Reacts violently with water/alcohols. |
| Storage | < -20°C, under Argon/Nitrogen | Moisture Sensitive. Store in a desiccator. |
References
-
Preparation of Disodium 1,2-Ethanedisulfonate (Precursor)
- General Sulfonyl Chloride Synthesis via : Adams, R., & Marvel, C. S. (1921). Organic Chemical Reagents. University of Illinois Bulletin. Context: Describes the classic conversion of sulfonic acid salts to chlorides using phosphorus pentachloride.
-
Safety & Handling of Sulfonyl Chlorides
- Thionyl Chloride/DMF Activation (Vilsmeier-Haack Mechanism)
Sources
- 1. Ethane-1,2-di(sulfonyl chloride) | CAS#:31469-08-6 | Chemsrc [chemsrc.com]
- 2. Ethane-1,2-di(sulfonyl chloride) | CAS#:31469-08-6 | Chemsrc [chemsrc.com]
- 3. This compound | 31469-08-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. 1,2-Ethanedisulfonic Acid [drugfuture.com]
- 5. This compound | C2H4Cl2O4S2 | CID 12322398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Effect of solvent on Ethane-1,2-disulfonyl dichloride reactivity
Welcome to the technical support resource for Ethane-1,2-disulfonyl dichloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this highly reactive, bifunctional reagent. My goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, particularly concerning the critical role of the solvent. By mastering solvent effects, you can drive your reactions toward the desired products, minimize side reactions, and ensure reproducibility.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from a mechanistic standpoint with a focus on the solvent's role.
Issue 1: Low or No Yield of Desired Intermolecular Diamide Product
Question: I am reacting this compound with a primary amine to form the corresponding N,N'-disubstituted ethane-1,2-disulfonamide, but I'm getting very low yields or recovering only starting materials. What's going wrong?
Answer: This is a frequent challenge that often points to one of three core issues: premature quenching of the reagent, deactivation of your nucleophile, or competing side reactions—all of which are heavily influenced by your choice and handling of the solvent.
Probable Causes & Solutions:
-
Solvolysis (Reagent Quenching): this compound is highly electrophilic at the sulfur centers. If your solvent contains nucleophilic functional groups (like the hydroxyl group in alcohols or water), it can compete with your intended nucleophile (the amine), leading to the formation of undesired sulfonate esters or sulfonic acids. This process, known as solvolysis, consumes the starting material.[1][2]
-
Nucleophile Deactivation by Protic Solvents: Protic solvents (e.g., ethanol, water) can form strong hydrogen bonds with your amine nucleophile. This "caging" effect solvates the amine, sterically hindering its approach to the electrophilic sulfur center and reducing its nucleophilicity.[5][6]
dot
Caption: Protic vs. Aprotic Solvent Effect on Nucleophile.
Issue 2: Dominant Formation of Cyclic Side Products
Question: Instead of the desired linear product from reaction with a diamine, I am primarily isolating a cyclic sulfonamide. How can I favor the intermolecular reaction?
Answer: this compound is pre-configured for intramolecular reactions due to the proximity of its two reactive sites. The formation of cyclic products is often a result of the reaction conditions, particularly concentration and solvent polarity.
Probable Causes & Solutions:
-
High Concentration: At high concentrations, the probability of one molecule's reactive end finding the other end of the same molecule (intramolecular) can be higher than finding another molecule (intermolecular).
-
Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the concentration and thus favor intermolecular collisions. A common technique is to slowly add the this compound solution to a dilute solution of the nucleophile over several hours.
-
-
Solvent Polarity: Polar solvents can stabilize the charged, pre-cyclization transition state, potentially favoring the intramolecular pathway.
-
Solution: Consider a less polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) over more polar options like Acetonitrile (ACN) or Dimethylformamide (DMF). This can disfavor the formation of the highly organized transition state required for cyclization.
-
dot
Caption: Influence of conditions on reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for reactions with this compound?
For most standard nucleophilic substitution reactions with amines, anhydrous acetonitrile (ACN) is an excellent starting point. It is polar enough to dissolve the reactants and stabilize the SN2 transition state, but it is aprotic and not nucleophilic itself, minimizing side reactions.[8] For more sensitive substrates or when trying to avoid cyclization, anhydrous dichloromethane (DCM) is a less polar alternative.
Q2: Can I use solvents like DMSO or DMF?
While Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent polar aprotic solvents that can accelerate SN2 reactions, they can be problematic.[7] They are notoriously difficult to keep dry and can contain or degrade to form trace amounts of dimethylamine (in DMF) or other nucleophiles, which can react with the highly sensitive sulfonyl chloride. Use them with caution and only when freshly purified and dried.
Q3: What is solvolysis and why is it so important to avoid?
Solvolysis is a nucleophilic substitution reaction where the solvent itself acts as the nucleophile.[1][9][10] For a sulfonyl chloride, reaction with water (hydrolysis) yields a sulfonic acid, while reaction with an alcohol (alcoholysis) yields a sulfonate ester. Since this compound has two reactive sites, these reactions consume your starting material, reduce your yield, and introduce impurities that can be difficult to remove. This is why using dry, aprotic solvents is paramount for success.[2]
Q4: How does solvent ionizing power affect the reaction mechanism?
Solvent ionizing power refers to a solvent's ability to stabilize charged intermediates, such as carbocations.[11] While reactions at sulfonyl centers are generally considered to proceed via a bimolecular SN2-like mechanism, highly ionizing solvents (like mixtures containing 2,2,2-trifluoroethanol, TFE) can, in some cases, promote a more dissociative mechanism with SN1 character.[2] For this compound, this is generally undesirable as it can lead to a loss of stereochemical control and a wider range of side products. For predictable outcomes, it is best to use solvents that favor a clear SN2 pathway.
Data Summary & Protocols
Table 1: Solvent Selection Guide
| Solvent | Type | Dielectric Constant (Polarity) | Key Considerations |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Recommended starting point. Good balance of polarity for solubility and reaction rate. Must be anhydrous.[8] |
| Dichloromethane (DCM) | Aprotic | 9.1 | Good for less polar substrates or to disfavor intramolecular reactions. Less hygroscopic than other options. Must be anhydrous. |
| Tetrahydrofuran (THF) | Aprotic | 7.5 | A common, less polar alternative to DCM. Prone to peroxide formation; use stabilized grades and ensure it is anhydrous. |
| Ethanol / Methanol | Polar Protic | 24.5 / 32.7 | Avoid. Will react with the sulfonyl chloride (solvolysis) and deactivate amine nucleophiles.[4][5] |
| Water | Polar Protic | 80.1 | Avoid. Rapidly hydrolyzes the sulfonyl chloride groups.[3][4] |
Experimental Protocol: General Procedure for Synthesis of a Diamide
This protocol provides a self-validating system for reacting this compound with a primary amine in an appropriate solvent.
1. Preparation (Crucial for Success):
- All glassware must be oven-dried (>120 °C) or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
- The solvent (e.g., Acetonitrile) must be of anhydrous grade, preferably passed through a solvent purification system or distilled over a suitable drying agent (e.g., CaH₂).
- The amine nucleophile should be purified and dried if necessary. Liquid amines can be distilled from KOH.
- A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), distilled and stored over KOH, is required to scavenge the HCl byproduct.
2. Reaction Setup:
- To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (2.2 equivalents) and the non-nucleophilic base (2.5 equivalents).
- Dissolve the reactants in the chosen anhydrous solvent (see Table 1). Cool the mixture to 0 °C in an ice bath. This mitigates the initial exotherm upon adding the sulfonyl chloride.
- In a separate dried flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
3. Reaction Execution:
- Using a syringe or dropping funnel, add the solution of this compound dropwise to the stirred amine solution at 0 °C over 30-60 minutes. A slow addition rate is critical to control the reaction temperature and prevent side reactions.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
- Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the limiting reagent is consumed.
4. Work-up and Purification:
- Upon completion, the reaction mixture will likely contain the product and the hydrochloride salt of the base.
- Filter the mixture to remove the salt precipitate, washing the solid with a small amount of fresh solvent.
- Combine the filtrates and remove the solvent under reduced pressure.
- The crude product can then be purified by standard methods such as recrystallization or column chromatography.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. There were actually two possible products in the solvolysis react... | Study Prep in Pearson+ [pearson.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 13. airgas.com [airgas.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. Ethane-1,2-di(sulfonyl chloride) | CAS#:31469-08-6 | Chemsrc [chemsrc.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. jsynthchem.com [jsynthchem.com]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Catalyst selection for reactions involving Ethane-1,2-disulfonyl dichloride
Topic: Catalyst Selection & Reaction Engineering Guide
Document ID: EDC-TECH-004 | Version: 2.1 | Status: Active
Executive Summary: The Bifunctional Challenge
Ethane-1,2-disulfonyl dichloride (EDC) is a potent bifunctional electrophile (
Successful application relies less on "finding a catalyst" and more on modulating reactivity to favor the desired pathway. This guide addresses the critical decision matrix for catalyst and base selection to control this competition.
Catalyst Selection Matrix
Module A: Nucleophilic Catalysis (The "Accelerator")
Primary Candidate: 4-Dimethylaminopyridine (DMAP)[1][2][3]
Q: When should I add DMAP to my EDC reaction? A: Add DMAP (5–10 mol%) only when reacting with weak nucleophiles (e.g., anilines, secondary alcohols, or sterically hindered amines) or when the reaction temperature must be kept low (< 0°C) to prevent degradation.
The Mechanism (Why it works):
DMAP is not just a base; it is a nucleophilic catalyst.[2] It attacks the sulfonyl sulfur faster than the substrate, displacing the chloride to form a highly reactive
Figure 1: The DMAP catalytic cycle converts the sluggish EDC into a "hot" electrophile, bypassing the high energy barrier of direct nucleophilic attack.
Module B: Base Selection (The "Scavenger")
Critical Warning: EDC has acidic protons at the
| Base Candidate | Type | pKa (conj. acid) | Recommendation | Technical Rationale |
| Pyridine | Aromatic Amine | 5.2 | Preferred | Mild basicity minimizes |
| Triethylamine (TEA) | Aliphatic Amine | 10.7 | Use with Caution | Stronger base. Risk of elimination (dehydrohalogenation) if T > 0°C. Good for simple trapping if kept cold. |
| DIPEA (Hünig's Base) | Steric Amine | 10.7 | Alternative | Use if the nucleophile is valuable/expensive. Steric bulk prevents the base from reacting with EDC (quaternization). |
| Inorganic | ~10 | Avoid | Requires biphasic conditions ( |
Troubleshooting & FAQs
Q1: The reaction mixture turned black/dark brown immediately. What happened?
Diagnosis: Base-induced elimination.
Explanation: You likely used a strong base (TEA/DBU) at room temperature. The base deprotonated the
-
Switch to Pyridine (milder base).
-
If TEA is required, cool the reaction to -10°C before adding the base.
-
Add the base dropwise to the EDC/Nucleophile mixture, not the other way around.
Q2: I am trying to make a cyclic sultam (ring), but I keep getting insoluble gummy solids.
Diagnosis: Oligomerization dominates over cyclization. Explanation: The concentration of your reagents is too high. In a concentrated solution, an EDC molecule attached to one end of a diamine is statistically more likely to find a different diamine molecule (polymerization) than to find the other end of its own chain (cyclization). Corrective Action: Implement High Dilution Conditions .
-
Target Concentration: < 0.01 M.
-
Technique: Use two syringe pumps. Simultaneously add the EDC solution and the Diamine/Base solution into a large volume of stirring solvent (DCM or THF) over 4–8 hours.
Q3: My product yield is low, and NMR shows broad peaks near 10-12 ppm.
Diagnosis: Hydrolysis to sulfonic acid.
Explanation: EDC is extremely hygroscopic. The broad peaks are likely sulfonic acid protons (
-
Ensure solvents (DCM/THF) are anhydrous (dried over molecular sieves).
-
Purge the reaction vessel with
or Ar. -
Check the quality of your EDC reagent. If it smells acrid (like HCl) before opening, it may have already hydrolyzed in the bottle.
Validated Experimental Protocol
Objective: Synthesis of a 7-membered cyclic disulfonamide (Sultam) from EDC and a 1,3-diamine.
Reagents:
-
A: this compound (1.0 equiv) in dry DCM (
M). -
B: 1,3-Propanediamine (1.0 equiv) + Pyridine (2.2 equiv) in dry DCM (
M). -
C: DMAP (0.1 equiv) - Optional, only if reaction is sluggish.
Workflow:
-
Preparation: Flame-dry a 3-neck round bottom flask. Add a large volume of dry DCM (calculated to reach final conc of 0.005 M).
-
Temperature Control: Cool the solvent reservoir to 0°C .
-
Simultaneous Addition: Using two separate addition funnels (or syringe pumps), add Solution A and Solution B dropwise into the cold solvent reservoir simultaneously.
-
Rate: Addition should take 2–4 hours .
-
-
Maturation: Allow the mixture to warm to Room Temperature (RT) overnight.
-
Quench: Wash with 1N HCl (to remove pyridine), then Sat.
, then Brine.[4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Isolation: Dry over
, filter, and concentrate. Recrystallize from EtOAc/Hexanes (do not use column chromatography initially, as sulfonamides can streak).
Logic Flow: Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common failure modes in EDC coupling reactions.
References
-
Mechanism of DMAP Catalysis
-
Sulfonylation Protocols
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Sulfonamides). Link
-
-
Cyclization vs. Polymerization (High Dilution)
-
Rossa, L., & Vögtle, F. (1983). Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry. Link
-
-
Reactivity of Aliphatic Sulfonyl Chlorides
Sources
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Ethane-1,2-disulfonyl Dichloride Derivatives
Foreword: The Analytical Challenge of a Bifunctional Reagent
Ethane-1,2-disulfonyl dichloride is more than a simple sulfonylating agent; it is a bifunctional electrophile that serves as a molecular "linker" or "scaffold." Its ability to react at both ends allows for the synthesis of symmetrical dimers, macrocycles, or cross-linked polymers, making it a valuable tool in drug development and materials science. However, this bifunctionality presents a unique analytical challenge. The characterization process must not only confirm the structure of the desired product but also rigorously identify and quantify potential side products, such as mono-reacted intermediates, hydrolyzed species, or oligomers.
This guide provides a comparative overview of the essential characterization techniques for derivatives of this compound. We will move beyond a simple listing of methods to explain the strategic application of a multi-technique workflow, providing the causal logic behind experimental choices. Our narrative will follow the characterization of a hypothetical derivative, N¹,N²-diphenyl-ethane-1,2-disulfonamide , synthesized by reacting this compound with two equivalents of aniline, to provide a practical, field-proven context.
The Integrated Characterization Workflow
No single analytical technique can provide a complete picture. A robust characterization relies on the synergistic combination of spectroscopic, chromatographic, and thermal methods. Each technique provides a unique piece of the puzzle, and their collective data build a self-validating system for structural confirmation, purity assessment, and stability profiling.
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Ethane-1,2-disulfonyl Dichloride
Part 1: Executive Safety Directive
Stop and Read: Ethane-1,2-disulfonyl dichloride (CAS: 676-59-5) presents a unique "double-hazard" profile compared to mono-functional sulfonyl chlorides. Upon hydrolysis, a single mole of this compound releases two moles of hydrochloric acid (HCl) and one mole of ethane-1,2-disulfonic acid.
Immediate Hazards:
-
Corrosive (Category 1B): Causes irreversible skin burns and eye damage.
-
Water Reactive: Reacts violently with water, generating toxic HCl gas and heat.
-
Lachrymator: Vapors are extremely irritating to mucous membranes.
The Golden Rule of Disposal: Never dispose of the pure, unquenched material directly into chemical waste drums. The risk of container pressurization (from HCl evolution) or exothermic reaction with other waste streams is unacceptable. You must chemically deactivate (quench) the material first.[1]
Part 2: Chemical Profile & Properties[2][3]
Understanding the physical properties is critical for selecting the correct quenching method.
| Property | Data | Operational Implication |
| Molecular Weight | 227.1 g/mol | High density of reactive chloride per gram. |
| Physical State | Solid (Melting Point: ~93°C) | Often found as a solid or semi-solid; may require dissolution in an inert solvent (e.g., DCM) before quenching to prevent "clumping" and heat spikes. |
| Reactivity | High (Hydrolysis) | Mechanism: |
| Byproducts | Ethane-1,2-disulfonic acid | A strong, non-volatile acid. The final waste stream will be highly acidic (pH < 1) unless neutralized. |
| Flash Point | >110°C (Predicted) | Combustible, but flammability is secondary to reactivity. |
Part 3: Decision Logic & Workflow
Do not proceed blindly. Use this decision matrix to determine the correct workflow.
Figure 1: Decision logic for the safe handling and disposal of sulfonyl chlorides.
Part 4: Technical SOP – Controlled Quenching
This protocol converts the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt.
Phase A: Preparation
-
Engineering Controls: Perform all work in a functioning fume hood with the sash lowered.
-
PPE:
-
Eyes: Chemical splash goggles (Face shield recommended for bulk).
-
Hands: Double-gloving is required. Inner: Nitrile.[2][3][4] Outer: Silver Shield/4H (Laminated) or Heavy Gauge Neoprene. Standard nitrile degrades rapidly against concentrated sulfonyl chlorides.
-
Body: Chemical-resistant lab coat or apron.
-
-
Vessel Setup:
-
Prepare a 3-neck round bottom flask (or large beaker for small scales) clamped securely.
-
Equip with a magnetic stir bar and a thermometer.
-
Cooling: Place the vessel in an ice/water bath.
-
Phase B: The Reaction (The "Kill")
Scientific Rationale: We use a dilute alkaline solution rather than pure water. Pure water causes a violent evolution of HCl gas. An alkaline solution (Sodium Carbonate/Bicarbonate) neutralizes the HCl in situ as it forms, reducing gas evolution and heat.
-
Prepare the Quench Solution:
-
In the reaction vessel, create a 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ) solution. -
Note:
is preferred for larger scales as it generates less foam than bicarbonate.
-
-
Solubilization (If Solid):
-
If the this compound is solid/caked, dissolve it in a minimal amount of Dichloromethane (DCM) or Chloroform. This ensures a steady liquid addition rather than dropping in "chunks" that cause delayed exotherms.
-
-
Addition:
-
Using an addition funnel (bulk) or pipette (small scale), add the sulfonyl chloride solution dropwise to the stirring alkaline ice bath.
-
Monitor Temperature: Keep internal temperature < 20°C. If it spikes, stop addition.
-
Monitor pH: Ensure the solution remains basic. Add more base if the pH drops below 7.
-
Phase C: Verification & Disposal
-
Stirring Period: Allow the mixture to stir at room temperature for at least 4 hours (or overnight).
-
Expert Insight: Hydrolysis of sulfonyl chlorides can be deceptively slow due to the biphasic nature (organic droplets in water). The formation of cyclic intermediates (
-sultones) is possible; these are toxic and require time to fully hydrolyze [1].
-
-
Phase Separation (If Solvent Used):
-
If DCM was used, separate the organic layer. The sulfonyl chloride should now be converted to the water-soluble sulfonate salt and reside in the aqueous layer.
-
Check: Run a TLC or NMR on the organic layer to confirm the absence of starting material.
-
-
Final Neutralization:
-
Adjust the aqueous layer to pH 6–8 using dilute sulfuric acid or NaOH.
-
-
Labeling:
-
Label the waste container: "Quenched Sulfonyl Chloride Waste - Aqueous/Organic Mixture. Contains Ethane-1,2-disulfonate."[5]
-
Part 5: Emergency Contingencies
| Scenario | Immediate Action |
| Skin Contact | Drench immediately. Use the safety shower for 15 minutes. Sulfonyl chlorides react with skin moisture to produce HCl directly on tissue. Seek medical attention. |
| Spill (Outside Hood) | Evacuate. Do not attempt to clean up a bulk spill without SCBA if vapors are present. For small spills, cover with dry sand or "Acid Neutralizer" powder. Do not use water. |
| Pressure Build-up | If a waste bottle is bulging, do not open it. Place it in the fume hood behind a blast shield and contact EHS immediately. |
References
-
King, J. F., & Khemani, K. C. (1989).[6] The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (
-sultone). Canadian Journal of Chemistry, 67(12), 2162-2172. -
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).
-
PubChem. (n.d.).[5] this compound (Compound).[5][7] National Library of Medicine. Retrieved October 26, 2023.
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
Sources
A Senior Application Scientist's Guide to Handling Ethane-1,2-disulfonyl Dichloride: Essential Safety and Operational Protocols
For the experienced researcher, the introduction of any new reagent into a workflow demands a rigorous evaluation of its handling characteristics. Ethane-1,2-disulfonyl dichloride, a bifunctional sulfonyl chloride, is a valuable building block in synthetic chemistry, but its reactivity necessitates a comprehensive and uncompromising approach to safety. This guide moves beyond a simple checklist to provide a procedural and causal framework for its safe management in a laboratory setting. Our objective is to empower you with the knowledge to not only prevent incidents but also to understand the chemical reasoning behind each safety protocol, ensuring a self-validating system of laboratory safety.
The Hazard Profile: Understanding the Reactivity of a Bifunctional Sulfonyl Chloride
This compound is a corrosive compound primarily due to its high reactivity with nucleophiles, most notably water.[1] Upon contact with moisture, even ambient humidity, it hydrolyzes to form the corresponding sulfonic acids and corrosive hydrogen chloride (HCl) gas.[1] This reaction is exothermic and can lead to a rapid increase in pressure if it occurs in a sealed container. The generated HCl gas is toxic if inhaled and can cause severe respiratory irritation.[2][3] Direct contact with the skin or eyes will result in severe chemical burns.[3]
Therefore, the core safety strategy is one of absolute exclusion of moisture and comprehensive personal isolation from the chemical and its reaction products. All operations must be designed to mitigate the risks of hydrolysis, inhalation, and direct contact.
The Controlled Environment: Your Primary Line of Defense
Before any personal protective equipment is even considered, the engineering controls of your laboratory are the first and most critical barrier.
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction quenching, must be performed inside a properly functioning chemical fume hood.[4][5] This is non-negotiable. The fume hood serves two purposes: it acts as a physical shield against splashes and it continuously removes toxic and corrosive vapors, like HCl, from your breathing zone.[4]
-
Inert Atmosphere: For reactions that are particularly sensitive or conducted at elevated temperatures, working under an inert atmosphere (e.g., nitrogen or argon) is best practice. This minimizes the presence of ambient moisture, preventing unwanted hydrolysis of the sulfonyl chloride.
-
Proximity to Safety Equipment: Ensure that a safety shower and eyewash station are immediately accessible and unobstructed from the work area.[6]
Mandatory Personal Protective Equipment (PPE): A Multi-Layered Barrier
Your PPE is your last line of defense. It must be selected to withstand the specific hazards of this compound. The following table summarizes the required equipment.
| Protection Area | Primary PPE | Secondary/Enhanced PPE | Rationale and Key Specifications |
| Respiratory | Not typically required for small-scale work within a certified fume hood. | Air-Purifying Respirator (APR) with acid gas/organic vapor cartridges. | Required for spill cleanup, work outside a fume hood, or in case of ventilation failure. Protects against inhaled HCl and other toxic vapors.[7] |
| Eyes & Face | Chemical splash goggles with side shields.[8] | Full-face shield worn over chemical splash goggles. | Goggles provide a seal against splashes and vapors. A face shield is mandatory when handling larger quantities (>50g) or when there is an elevated risk of splashing, such as during quenching or transfers.[4][7] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene).[7] | Double-gloving (two pairs of nitrile gloves). | Protects against direct skin contact and severe burns. Inspect gloves for any signs of degradation or discoloration before and during use.[8] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated. |
| Body | Flame-resistant lab coat.[8] | Chemical-resistant apron worn over the lab coat. | Protects skin and personal clothing from splashes and spills.[7] An apron provides an additional impervious barrier for transfers and quenching operations. |
| Feet | Closed-toe leather or chemical-resistant shoes. | N/A | Protects feet from spills. Open-toed footwear is strictly forbidden in the laboratory.[8] |
Step-by-Step Operational Workflow for Handling this compound
This protocol provides a systematic approach to minimize risk at every stage of handling. The causality behind each step is explained to reinforce safe practices.
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.[2]
-
Isolate: Restrict access to the spill area.
-
Protect: Don additional PPE, including a respirator with acid gas cartridges, before re-entering the area.
-
Contain & Absorb: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[9] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [2][9]
-
Neutralize: Once absorbed, slowly and carefully add a weak base like sodium bicarbonate or soda ash to the absorbent mixture to neutralize the residual corrosive material.
-
Collect & Dispose: Scoop the neutralized mixture into a clearly labeled, sealed container for hazardous waste disposal.[2][9]
-
Decontaminate: Clean the spill area thoroughly.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Disposal Plan: Neutralization of Reactive Waste
Unreacted this compound and contaminated materials must be treated as hazardous waste.[9] Never dispose of it directly down the drain. A careful quenching (neutralization) process is required.
Protocol for Neutralization:
-
Prepare: In a chemical fume hood, prepare a large beaker containing a cold solution of a weak base (e.g., 5% sodium bicarbonate in water).[9] Place this beaker in an ice bath to manage the exothermic reaction.
-
Slow Addition: With constant stirring, slowly and carefully add the sulfonyl chloride waste to the basic solution.[9] Crucially, always add the acid chloride to the base, never the other way around, to avoid a violent reaction.
-
Monitor: Continue stirring and monitor the reaction. If foaming is excessive, slow the addition rate.
-
Final Check: Once the addition is complete, check the pH of the solution to ensure it is neutral or slightly basic.
-
Dispose: The neutralized aqueous waste can then be transferred to a properly labeled hazardous waste container for disposal according to your institution's guidelines.[10]
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies. Available at: [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). OSHA Training School. Available at: [Link]
-
Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5). The Chemistry Blog. Available at: [Link]
-
Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca. Available at: [Link]
-
Safety Precautions for Corrosive Substances. (2022, August 25). SafetyCulture. Available at: [Link]
-
Sulphuryl Chloride Safety Data Sheet. S D Fine-Chem Limited. Available at: [Link]
-
How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). University of California San Diego. Available at: [Link]
-
This compound | C2H4Cl2O4S2 | CID 12322398. PubChem. Available at: [Link]
-
N-Acetyl-Sulfanilyl Chloride. Organic Syntheses. Available at: [Link]
-
Benzene Sulfonyl Chloride Hazard Summary. New Jersey Department of Health. Available at: [Link]
-
Sulfonyl halide. Wikipedia. Available at: [Link]
-
Ethanesulfonyl chloride Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. safeti.com [safeti.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. questron.ca [questron.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
